(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Benzylidene Group: The 2,4-dichlorobenzylidene group is introduced via a condensation reaction with a suitable aldehyde.
Aminomethylation: The bis(2-methoxyethyl)amino group is added through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and the benzofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation or other reducing agents.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of benzofuran-3-one or benzofuran-3,4-quinone derivatives.
Reduction: Formation of 2-(2,4-dichlorobenzyl)-6-hydroxybenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anticancer Activity: Its structural similarity to other bioactive benzofuran derivatives suggests potential anticancer activity, which could be explored in drug development.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its application:
Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would need to be identified through experimental studies.
Catalysis: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 6-hydroxybenzofuran and 2-benzylidene-6-hydroxybenzofuran share structural similarities.
Aminomethylated Compounds: Compounds with bis(2-methoxyethyl)amino groups, such as certain Mannich bases, are structurally related.
Uniqueness
Structural Complexity: The combination of the benzofuran core, dichlorobenzylidene group, and bis(2-methoxyethyl)amino group makes this compound unique.
Potential Bioactivity: Its structural features suggest potential bioactivity that may not be present in simpler analogs.
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO5/c1-28-9-7-25(8-10-29-2)13-17-19(26)6-5-16-21(27)20(30-22(16)17)11-14-3-4-15(23)12-18(14)24/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOJZHFVSXMHFY-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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